molecular formula C11H15IO B13252178 4-(4-Iodophenyl)-3-methylbutan-2-ol

4-(4-Iodophenyl)-3-methylbutan-2-ol

Cat. No.: B13252178
M. Wt: 290.14 g/mol
InChI Key: IANLUHMMGBJAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Iodophenyl)-3-methylbutan-2-ol is an organic compound that features an iodophenyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodophenyl)-3-methylbutan-2-ol typically involves the iodination of a precursor compound followed by a series of organic reactions to introduce the butanol moiety. One common method involves the use of 4-iodophenylacetic acid as a starting material, which undergoes a series of reactions including reduction and alkylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodophenyl)-3-methylbutan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Iodophenyl)-3-methylbutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Iodophenyl)-3-methylbutan-2-ol involves its interaction with various molecular targets. The iodophenyl group can participate in halogen bonding, which influences the compound’s binding affinity and specificity towards certain proteins or enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Iodophenyl)-3-methylbutan-2-ol is unique due to the presence of both the iodophenyl and butanol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H15IO

Molecular Weight

290.14 g/mol

IUPAC Name

4-(4-iodophenyl)-3-methylbutan-2-ol

InChI

InChI=1S/C11H15IO/c1-8(9(2)13)7-10-3-5-11(12)6-4-10/h3-6,8-9,13H,7H2,1-2H3

InChI Key

IANLUHMMGBJAGY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)I)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.